molecular formula C14H20Cl2N2O2 B13788574 (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride CAS No. 66842-90-8

(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride

Cat. No.: B13788574
CAS No.: 66842-90-8
M. Wt: 319.2 g/mol
InChI Key: JFXIAVIQXNKAEN-QFHYWFJHSA-N
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Description

(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride is a synthetic organic compound that features a chlorophenyl group, a morpholine ring, and a methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the chlorophenyl intermediate.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.

    Formation of the Methanimine Moiety: The final step involves the formation of the methanimine moiety through a reaction with a suitable reagent, such as formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, may be of interest.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological pathways, making it a candidate for further investigation.

Industry

In industrial applications, this compound could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-bromophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride: Similar structure with a bromine atom instead of chlorine.

    (E)-1-(4-fluorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride: Similar structure with a fluorine atom instead of chlorine.

    (E)-1-(4-methylphenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the chlorophenyl group, morpholine ring, and methanimine moiety allows for diverse interactions and reactivity.

Properties

CAS No.

66842-90-8

Molecular Formula

C14H20Cl2N2O2

Molecular Weight

319.2 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride

InChI

InChI=1S/C14H19ClN2O2.ClH/c1-12(17-6-8-18-9-7-17)11-19-16-10-13-2-4-14(15)5-3-13;/h2-5,10,12H,6-9,11H2,1H3;1H/b16-10+;

InChI Key

JFXIAVIQXNKAEN-QFHYWFJHSA-N

Isomeric SMILES

CC(CO/N=C/C1=CC=C(C=C1)Cl)[NH+]2CCOCC2.[Cl-]

Canonical SMILES

CC(CON=CC1=CC=C(C=C1)Cl)[NH+]2CCOCC2.[Cl-]

Origin of Product

United States

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